ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE
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Overview
Description
ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE is an organic compound that features a complex structure with both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE typically involves multiple steps. One common route starts with the nitration of 4-chlorobenzoic acid to form 4-chloro-2-nitrobenzoic acid. This intermediate is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 4-aminobenzoic acid ethyl ester under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-(4-Amino-benzoylamino)-benzoic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and ester groups can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-nitrobenzoic acid
- 4-Chloro-2-nitrobenzoyl chloride
- 4-Chloro-2-nitrobenzyl alcohol
Uniqueness
ETHYL 4-(4-CHLORO-2-NITROBENZAMIDO)BENZOATE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C16H13ClN2O5 |
---|---|
Molecular Weight |
348.74g/mol |
IUPAC Name |
ethyl 4-[(4-chloro-2-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)10-3-6-12(7-4-10)18-15(20)13-8-5-11(17)9-14(13)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
InChI Key |
BLNJALQHLBCXKL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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